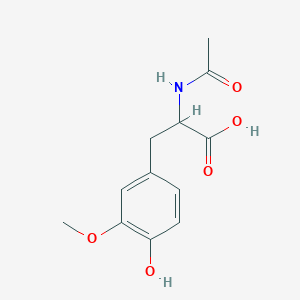

2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID

Descripción general

Descripción

2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID is an organic compound with the molecular formula C12H15NO5.

Mecanismo De Acción

Target of Action

N-Acetylvanilalanine is a derivative of tyrosine A related compound, n-acetylalanine, has been found to interact with aldose reductase in humans . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the complications of diabetes.

Mode of Action

It is likely that it interacts with its targets in a manner similar to other tyrosine derivatives

Biochemical Pathways

N-Acetylvanilalanine is involved in the metabolism of aromatic amino acids . Of particular interest is the divergent tryptophan metabolism, such as upregulation of the serotonin pathway while downregulation of the kynurenine pathway . The accumulation of both N-Acetylvanilalanine and 3-methoxytyrosine indicates aromatic L-amino acid decarboxylase deficiency .

Pharmacokinetics

It is known that n-acetylated amino acids can be released by an n-acylpeptide hydrolase from peptides generated by proteolytic degradation . This suggests that N-Acetylvanilalanine may be metabolized in a similar manner.

Result of Action

The observed alterations in tryptophan metabolism suggest that it may have significant effects on neurotransmitter levels and function .

Análisis Bioquímico

Biochemical Properties

N-Acetylvanilalanine is a compound containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group

Molecular Mechanism

It is known to be a derivative of tyrosine, and tyrosine derivatives are known to interact with various biomolecules

Metabolic Pathways

N-Acetylvanilalanine is involved in certain metabolic pathways due to its nature as a tyrosine derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID can be synthesized through the acetylation of vanilalanine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Substituted amides and other derivatives.

Aplicaciones Científicas De Investigación

Neurotransmitter Research

2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is structurally related to neurotransmitters and has been studied for its role in modulating dopamine pathways. It acts as a diagnostic agent in the assessment of dopamine-related disorders, providing insights into conditions such as Parkinson's disease and schizophrenia .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress. This has implications for developing therapeutic agents aimed at diseases characterized by oxidative damage, such as neurodegenerative disorders .

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent due to its ability to influence metabolic pathways. It may enhance the efficacy of existing drugs or serve as a lead compound for new drug development targeting metabolic disorders .

Case Studies

Comparación Con Compuestos Similares

Similar Compounds

- N-Acetyltyrosine

- N-Acetylphenylalanine

- N-Acetyltryptophan

Uniqueness

2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID is unique due to its specific structure, which includes a methoxy group on the aromatic ring. This structural feature influences its reactivity and interactions with biological molecules, distinguishing it from other similar compounds .

Actividad Biológica

2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a compound derived from the metabolism of dietary polyphenols, particularly 4-hydroxy-3-methoxycinnamic acid (HMCA). This compound has garnered attention due to its potential biological activities, particularly in metabolic regulation, anti-obesity effects, and possible anticancer properties.

- Chemical Formula : C₁₂H₁₅NO₅

- Molecular Weight : 253.25 g/mol

- CAS Number : 63357-45-9

1. Metabolic Effects

Recent studies have highlighted the role of HMPA in improving metabolic health. It has been shown to:

- Enhance Insulin Sensitivity : HMPA administration has led to improved insulin sensitivity in high-fat diet (HFD)-induced obesity models, suggesting its potential as a therapeutic agent for metabolic disorders .

- Regulate Hepatic Lipid Metabolism : HMPA activates signaling pathways that promote lipid degradation in the liver, which is crucial for preventing hepatic steatosis .

2. Anti-Obesity Properties

HMPA exhibits significant anti-obesity effects by:

- Modulating Gut Microbiota : It influences the composition of gut microbiota, increasing beneficial bacteria from the phylum Bacteroidetes while reducing Firmicutes, which are often associated with obesity .

- Stimulating Lipid Catabolism : The compound activates GPR41 receptors that are linked to lipid metabolism and energy expenditure, thereby mitigating weight gain associated with high-fat diets .

Mechanistic Insights

The mechanisms underlying the biological activities of HMPA involve multiple pathways:

- GPR41 Activation : HMPA binds to GPR41 receptors, which play a role in mediating the metabolic benefits observed in animal models .

- Gene Expression Modulation : Administration of HMPA has resulted in significant changes in liver gene expression related to lipid metabolism and inflammatory responses .

Case Studies and Research Findings

Several studies have elucidated the biological effects of HMPA:

| Study | Findings |

|---|---|

| PMC10692101 | Identified HMPA's role in enhancing insulin sensitivity and regulating hepatic lipid metabolism in mice fed a high-fat diet. |

| PubMed31075850 | Demonstrated that dietary HMCA leads to increased levels of HMPA, contributing to metabolic health improvements. |

| MDPI1420-3049 | Explored structural analogs showing anticancer activity, suggesting potential for HMPA. |

Propiedades

IUPAC Name |

2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-7(14)13-9(12(16)17)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDKTHYZLXZOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334412 | |

| Record name | 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylvanilalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63357-45-9 | |

| Record name | 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.